

Hsd17B13-IN-9 (CAS: 2576690-78-1): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hsd17B13-IN-9 is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver. HSD17B13 is associated with lipid droplets and is implicated in the metabolism of steroid hormones and fatty acids. Elevated expression of HSD17B13 is linked to the progression of non-alcoholic fatty liver disease (NAFLD), making it a compelling therapeutic target for liver diseases. **Hsd17B13-IN-9** serves as a valuable research tool for investigating the biological functions of HSD17B13 and its role in disease pathogenesis.

Core Data Summary

The following table summarizes the key quantitative and physicochemical properties of **Hsd17B13-IN-9**.



Parameter	Value	Reference
CAS Number	2576690-78-1	[1]
Molecular Formula	C22H17F3N2O2S	[1]
Molecular Weight	430.44 g/mol	[1]
IC50 (for 50 nM HSD17B13)	0.01 μΜ	[1][2]
Solubility	DMSO: 100 mg/mL (232.32 mM)	[1]
Appearance	Solid	
Storage	-80°C (6 months), -20°C (1 month, protect from light, stored under nitrogen)	[2]

Mechanism of Action and Biological Context

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. While its precise physiological substrates are still under investigation, it is known to be involved in hepatic lipid metabolism. Increased HSD17B13 expression is observed in NAFLD and is thought to contribute to the accumulation of lipids in liver cells. The inhibition of HSD17B13 by compounds like **Hsd17B13-IN-9** is a promising therapeutic strategy for NAFLD and other related liver disorders.

Experimental Protocols

While specific, detailed experimental protocols for **Hsd17B13-IN-9** are not publicly available, a general protocol for determining its in vitro potency (IC50) can be outlined based on standard biochemical assays for HSD17B13.

Hypothetical IC50 Determination Protocol:

- Reagents and Materials:
 - Recombinant human HSD17B13 enzyme (e.g., 50 nM final concentration).



- Hsd17B13-IN-9 stock solution in DMSO.
- Substrate (e.g., estradiol or a synthetic substrate).
- Cofactor: NAD+.
- Assay buffer (e.g., phosphate or Tris-based buffer at physiological pH).
- Detection reagent to measure NADH production (e.g., a fluorescent or luminescent reporter).
- 384-well assay plates.
- Plate reader capable of detecting the chosen reporter signal.
- Assay Procedure:
 - Prepare serial dilutions of Hsd17B13-IN-9 in DMSO and then in assay buffer to achieve a range of final concentrations.
 - Add a fixed concentration of the HSD17B13 enzyme to the wells of the assay plate.
 - Add the diluted Hsd17B13-IN-9 or DMSO (as a vehicle control) to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
 - Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
 - Stop the reaction and add the detection reagent to measure the amount of NADH produced.
 - Measure the signal using a plate reader.
- Data Analysis:



- Calculate the percent inhibition for each concentration of Hsd17B13-IN-9 relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

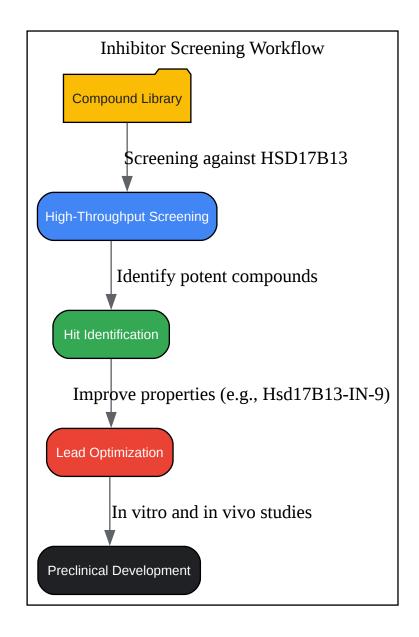
The following diagrams illustrate the general signaling context of HSD17B13 and a typical experimental workflow for inhibitor screening.



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Caption: Simplified signaling context of HSD17B13 in NAFLD.





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Caption: General experimental workflow for HSD17B13 inhibitor discovery.

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References



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